Ethyl 3-(3-pyridyl)acrylate is an organic compound classified as an unsaturated ester, specifically an acrylate. Its molecular formula is with a molecular weight of approximately 177.20 g/mol. This compound is notable for its applications in various fields, including pharmaceuticals and materials science, due to its unique structural characteristics and reactivity.
Ethyl 3-(3-pyridyl)acrylate is derived from the reaction of ethyl acrylate with 3-pyridinecarboxaldehyde. It belongs to the class of compounds known as acrylates, which are characterized by the presence of a vinyl group adjacent to a carbonyl group. The compound can also be identified by several synonyms, including trans-3-(3-pyridyl)acrylic acid ethyl ester and ethyl (E)-3-(pyridin-3-yl)acrylate .
The synthesis of ethyl 3-(3-pyridyl)acrylate typically involves a condensation reaction between ethyl acrylate and 3-pyridinecarboxaldehyde. The process can be summarized in the following steps:
The specific reaction can be represented as follows:
Ethyl 3-(3-pyridyl)acrylate features a distinctive structure characterized by:
The compound's structural formula can be represented as:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to analyze this compound:
Ethyl 3-(3-pyridyl)acrylate participates in various chemical reactions, including:
The reactivity is largely attributed to the electrophilic nature of the double bond adjacent to the carbonyl group.
The mechanism of action for reactions involving ethyl 3-(3-pyridyl)acrylate typically follows these steps:
This mechanism is fundamental in understanding how ethyl 3-(3-pyridyl)acrylate can be utilized in synthetic organic chemistry.
Ethyl 3-(3-pyridyl)acrylate finds applications across various scientific domains:
The primary traditional synthesis of ethyl (E)-3-(pyridin-3-yl)acrylate (CAS 59607-99-7) employs Knoevenagel condensation between pyridine-3-carboxaldehyde and ethyl acetoacetate or diethyl malonate. This base-catalyzed reaction proceeds under reflux conditions in polar aprotic solvents (e.g., ethanol, toluene), with piperidine or pyrrolidine as organocatalysts [5]. The reaction mechanism involves:
Key limitations include moderate yields (typically 60–75%) due to competitive side reactions and the need for rigorous dehydration. Optimization studies reveal that azeotropic water removal (e.g., Dean-Stark apparatus) significantly improves yields to >85% by shifting equilibrium toward the product . Alternative routes involve esterification of pre-formed 3-(pyridin-3-yl)acrylic acid using ethanol under acid catalysis (e.g., sulfuric acid), though this two-step approach suffers from lower overall efficiency [1].
Table 1: Optimization of Knoevenagel Condensation for Ethyl 3-(3-Pyridyl)acrylate
Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | E/Z Selectivity |
---|---|---|---|---|---|
Piperidine | Ethanol | 80 | 8 | 78 | >95:5 |
Pyrrolidine | Toluene | 110 | 6 | 82 | >98:2 |
NaOH | Water | 25 | 24 | 45 | 90:10 |
Transition-metal catalysis enables efficient synthesis through C–C bond-forming reactions, circumventing limitations of classical methods:
Critical advances include ligand design (e.g., bidentate phosphines) that suppress pyridine-directed catalyst poisoning and heterogeneous catalysts (e.g., Pd/C) enabling facile recovery. Recent methodologies focus on δ-C(sp³)–H functionalization of pyridine derivatives using transient directing groups, allowing direct vinylation without pre-functionalized reagents [7].
Table 2: Transition Metal-Catalyzed Syntheses of Ethyl 3-(3-Pyridyl)acrylate
Method | Catalyst System | Reagents | Yield (%) | Conditions |
---|---|---|---|---|
Heck Coupling | Pd(OAc)₂/XPhos | 3-Bromopyridine + Ethyl acrylate | 85 | DMF, 100°C, 12 h |
Suzuki Coupling | Pd(PPh₃)₄/K₂CO₃ | 3-Pyridyl-Bpin + Ethyl (E)-3-iodoacrylate | 78 | Ethanol, 80°C, 8 h |
C–H Activation | Pd(OAc)₂/Transient DG | Pyridine + Ethyl acrylate | 70 | DMSO, 120°C, 24 h |
Solvent-free methodologies enhance sustainability while improving efficiency:
Solvent optimization studies for solution-phase reactions identify DMSO as optimal for CuAAC click chemistry modifications of polyacrylates due to superior catalyst solubility (Cu(I)/bipyridine), though its environmental footprint necessitates careful waste management . Water-based systems show promise but require phase-transfer catalysts for acceptable reactivity.
Microwave irradiation dramatically accelerates traditional condensation:
Sonochemistry leverages ultrasonic cavitation (20–50 kHz) to enhance mass transfer:
Table 3: Energy-Assisted Synthesis Optimization
Technique | Conditions | Reaction Time | Yield (%) | Advantages |
---|---|---|---|---|
Microwave | 150 W, EtOH/toluene (1:1), 120°C | 15 min | 95 | Rapid heating, reduced side products |
Ultrasound | 40 kHz, Amberlyst-15, 60°C | 2 h | 98 | Efficient mixing, lower temperature |
Conventional | Reflux, toluene | 8 h | 82 | Standard equipment |
Key parameters for industrial translation include:
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